

Trk-IN-28 chemical structure and properties

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Compound of Interest

Compound Name: Trk-IN-28

Cat. No.: B15135501

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In-Depth Technical Guide: Trk-IN-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-28 is a potent and selective inhibitor of Tropomyosin receptor kinases (Trks). The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. **Trk-IN-28**, a derivative of indazolylaminoquinazoline, has demonstrated significant inhibitory activity against both wild-type and mutant forms of Trk receptors, positioning it as a valuable tool for cancer research and potential drug development. This guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of **Trk-IN-28**.

Chemical Structure and Properties

Trk-IN-28 is a small molecule inhibitor with a complex heterocyclic structure. Its systematic IUPAC name and other key identifiers are provided below.

Table 1: Chemical Identifiers of **Trk-IN-28**

Identifier	Value
IUPAC Name	4-((3-((3,5-difluorobenzyl)methyl)-1H-indazol-6-yl)amino)-7-(4-methylpiperazin-1-yl)quinazoline
Molecular Formula	C27H25F2N7
Molecular Weight	485.53 g/mol
SMILES String	<chem>FC1=CC(CC2=CC3=C(NN=C3NC4=C5C=CC(N6CCN(C)CC6)=CC5=NC=N4)C=C2)=CC(F)=C1</chem>
CAS Number	2991504-43-7[1]

Physicochemical Properties

Table 2: Physicochemical Properties of **Trk-IN-28**

Property	Value	Source
Physical State	Solid	[1]
Melting Point	Not explicitly reported	N/A
Solubility	Soluble in DMSO.	Vendor Information
Insoluble in water and ethanol.	Vendor Information	

Biological Activity

Trk-IN-28 exhibits potent inhibitory activity against wild-type Trk receptors and clinically relevant mutant forms. Its efficacy has been demonstrated in both biochemical and cell-based assays.

Table 3: In Vitro Inhibitory Activity of **Trk-IN-28**

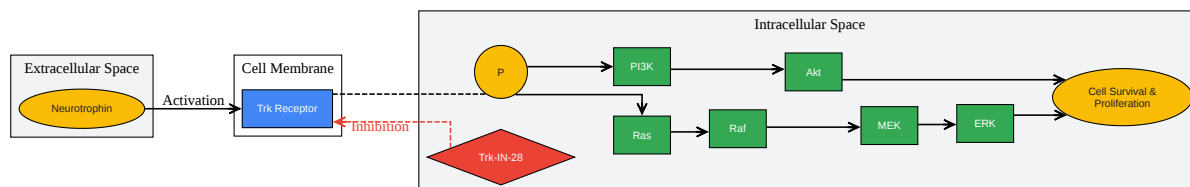
Target	IC50 (nM)	Reference
TrkWT	0.55	[2]
TrkG595R	25.1	[2]
TrkG667C	5.4	[2]

Table 4: Anti-proliferative Activity of **Trk-IN-28**

Cell Line	IC50 (nM)	Reference
Ba/F3-ETV6-TRKAWT	9.5	[2]
Ba/F3-ETV6-TRKBWT	3.7	[2]
Ba/F3-LMNA-TRKG595R	205.0	[2]
Ba/F3-LMNA-TRKAG667C	48.3	[2]

Signaling Pathway

Trk receptors, upon binding with their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival and proliferation. Key pathways activated include the Ras/MAPK/ERK pathway and the PI3K/Akt pathway. **Trk-IN-28**, as a Trk inhibitor, blocks these signaling cascades.



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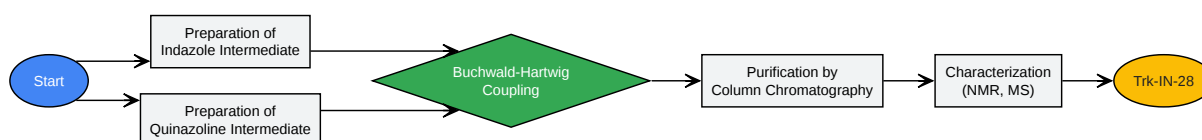
Trk Signaling Pathway Inhibition by **Trk-IN-28**

Experimental Protocols

The following are detailed methodologies for key experiments involving **Trk-IN-28**, based on the primary literature.

Synthesis of **Trk-IN-28**

The synthesis of **Trk-IN-28** involves a multi-step process culminating in a key coupling reaction.



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General Synthesis Workflow for **Trk-IN-28**

A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary publication by Xu et al. in *Bioorganic & Medicinal Chemistry*.

Biochemical Kinase Assay

The inhibitory activity of **Trk-IN-28** against Trk kinases is determined using a biochemical assay that measures the phosphorylation of a substrate.

Materials:

- Recombinant Trk kinase enzyme
- Biotinylated peptide substrate
- ATP

- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- **Trk-IN-28** (dissolved in DMSO)
- Detection reagents (e.g., HTRF-based)

Protocol:

- Prepare a serial dilution of **Trk-IN-28** in DMSO.
- In a 384-well plate, add the Trk kinase enzyme, biotinylated peptide substrate, and the diluted **Trk-IN-28**.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Add detection reagents (e.g., europium-labeled anti-phospho antibody and streptavidin-XL665).
- Incubate for 60 minutes at room temperature.
- Read the plate on a suitable plate reader to measure the HTRF signal.
- Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative effect of **Trk-IN-28** is assessed using engineered cell lines that are dependent on Trk signaling for their growth.

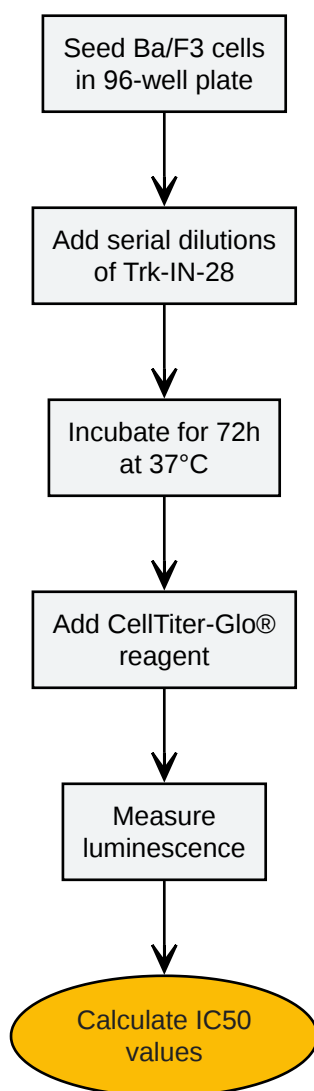
Materials:

- Ba/F3 cells stably expressing ETV6-TRKA/B or LMNA-TRKA fusions
- Cell culture medium (e.g., RPMI-1640 supplemented with FBS)

- **Trk-IN-28** (dissolved in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

- Seed the Ba/F3 cells in a 96-well plate at a density of 5,000 cells/well.
- Prepare a serial dilution of **Trk-IN-28** in the cell culture medium.
- Add the diluted compound to the cells.
- Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
- Allow the plate to equilibrate to room temperature.
- Add the cell viability reagent to each well.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC50 values from the dose-response curves.



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Cell-Based Proliferation Assay Workflow

Conclusion

Trk-IN-28 is a highly potent inhibitor of Trk kinases with significant anti-proliferative activity in cellular models driven by Trk fusions. Its well-characterized chemical structure and biological activity make it a valuable research tool for investigating the role of Trk signaling in cancer and other diseases. The detailed protocols provided in this guide offer a foundation for researchers to utilize **Trk-IN-28** in their studies. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its potential as a therapeutic agent.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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